

Application Note: Xinidamine Intraperitoneal (IP) Injection Protocols for Preclinical Studies

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Compound of Interest

Compound Name:	Xinidamine
CAS No.:	50264-78-3
Cat. No.:	B1683404

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Executive Summary & Compound Profile

Xinidamine (1-(2,4-dimethylbenzyl)-1H-indazole-3-carboxylic acid) is a structural analog of Lonidamine, a well-characterized metabolic modulator that inhibits aerobic glycolysis (Warburg effect) and mitochondrial respiration in tumor cells. While Lonidamine has extensive in vivo data, **Xinidamine** is often utilized in comparative structure-activity relationship (SAR) studies or specific metabolic investigations (e.g., benign prostatic hyperplasia models).

Due to the scarcity of direct in vivo formulation literature for **Xinidamine** compared to its chlorinated analog, this guide applies principles of structural homology. It adapts the validated, high-pH solubilization protocols established for Indazole-3-carboxylic acids to ensure stability and bioavailability while minimizing vehicle-induced toxicity.

Compound Properties

Property	Data	Notes
CAS Number	50264-78-3	Distinct from Lonidamine (50264-69-2)
Molecular Formula	C ₁₇ H ₁₆ N ₂ O ₂	
Molecular Weight	280.32 g/mol	Slightly lighter than Lonidamine (321.16 g/mol)
Solubility (Water)	Poor (< 0.1 mg/mL)	Hydrophobic benzyl group limits aqueous solubility.[1]
pKa	~3.5 - 4.5 (Carboxylic acid)	Soluble in alkaline conditions (pH > 8.0).
Target Mechanism	Metabolic Modulation	Putative Hexokinase II inhibitor; Mitochondria depolarizer.

Formulation Strategy: The "pH-Trap" Method

The primary challenge with **Xinidamine** is its poor aqueous solubility at neutral pH. Using high concentrations of organic co-solvents (DMSO/Ethanol) for IP injection can cause peritoneal irritation and confounding toxicity.

Recommendation: Utilize a Tris-Glycine Buffer system. This method converts the carboxylic acid moiety of **Xinidamine** into its soluble salt form in situ, allowing for high-concentration dosing (up to 20 mg/mL) without excessive organic solvents.

Method A: Tris-Glycine Buffer (Preferred for Efficacy Studies)

Best for: High-dose studies (50–100 mg/kg), chronic dosing, and minimizing vehicle toxicity.

Reagents:

- **Xinidamine** powder (High Purity >98%)

- Trizma Base (Tris)[2][3]
- Glycine
- Sterile Water for Injection (WFI)
- 0.22 µm PES Syringe Filter

Protocol:

- Prepare Vehicle (Tris-Glycine Buffer):
 - Dissolve 1.2 g Trizma Base and 5.76 g Glycine in 100 mL of Sterile Water.
 - Adjust pH to 8.3 (Critical step: The drug requires basic pH to dissolve).
 - Filter sterilize (0.22 µm).
- Solubilization:
 - Weigh required **Xinidamine** (e.g., 100 mg for a 10 mL batch).
 - Add the Tris-Glycine buffer.[2][3][4]
 - Vortex vigorously.
 - Sonicate at 40°C for 10–20 minutes until the solution is perfectly clear.
 - Note: If the solution remains cloudy, verify pH is >8.0.

Method B: DMSO-Tween Co-solvent System (Alternative)

Best for: Low-dose pilot studies (<30 mg/kg) or acute experiments where buffer preparation is not feasible.

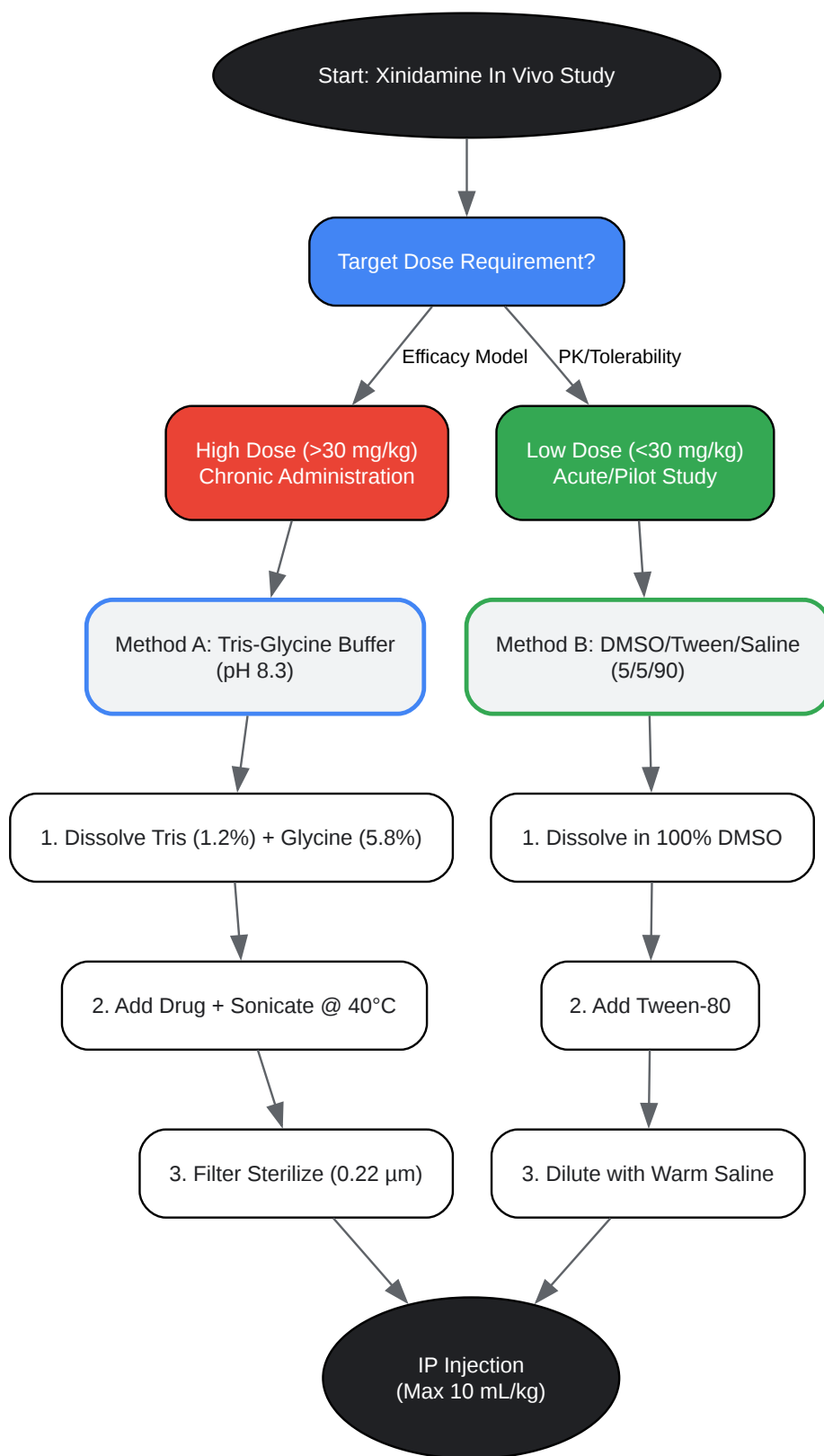
Vehicle Composition: 5% DMSO / 5% Tween-80 / 90% Saline.

Protocol:

- Dissolve **Xinidamine** completely in 100% DMSO (Stock concentration: 50 mg/mL).
- Add Tween-80 to the DMSO stock (1:1 ratio relative to DMSO volume).
- Slowly add warm Sterile Saline (0.9%) while vortexing to reach final volume.
 - Warning: Rapid addition may cause precipitation. If precipitate forms, sonicate immediately.

Experimental Workflow & Decision Tree

The following diagram outlines the decision logic for selecting the appropriate formulation based on your study endpoints.



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Figure 1: Decision tree for **Xinidamine** formulation selection based on dosage requirements and study duration.

Intraperitoneal (IP) Injection Protocol[2][3][4][5][6]

Pre-Injection Checklist

- Animal Welfare: Acclimatize mice (e.g., BALB/c, Nude) for >7 days.
- Solution Temp: Warm formulation to 37°C to prevent hypothermic shock and precipitation.
- pH Check: Ensure pH is 7.4–8.3 immediately prior to loading syringes.

Step-by-Step Procedure

- Restraint: Secure the mouse using the scruff technique to expose the abdomen and extend the hind legs.
- Site Selection: Identify the lower right or left quadrant of the abdomen to avoid the cecum and urinary bladder.
- Needle Insertion:
 - Use a 25G or 27G needle.
 - Tilt the mouse head downward (Trendelenburg position) to shift viscera cranially.
 - Insert needle at a 30° angle, bevel up.
 - Aspiration Test: Pull back slightly on the plunger. If blood, urine, or green fluid appears, withdraw and discard needle.
- Injection: Administer the volume slowly.
 - Max Volume: 10 mL/kg (e.g., 200 µL for a 20g mouse).
 - Recommended Volume: 5–10 mL/kg.

- Post-Injection: Withdraw needle smoothly. Massage the abdomen gently to distribute the fluid. Monitor for 15 minutes for signs of distress (hunching, piloerection).

Dosage & Escalation Strategy

Since **Xinidamine** is less characterized than Lonidamine, a Dose Escalation Pilot is mandatory to establish the Maximum Tolerated Dose (MTD) in your specific strain.

Starting Point (Based on Lonidamine Homology): Lonidamine is typically effective at 50–100 mg/kg. Due to the molecular weight difference (**Xinidamine** is ~12% lighter), molar equivalents suggest a slightly lower mass dose, but bioavailability may differ.

Recommended Pilot Schedule (n=3 mice/group):

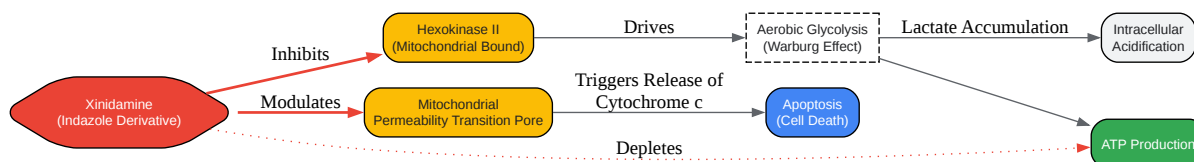
- Group 1: Vehicle Control (Tris-Glycine).
- Group 2: 25 mg/kg (Low).
- Group 3: 50 mg/kg (Medium - Equivalent to standard Lonidamine efficacy).
- Group 4: 100 mg/kg (High - Monitor for muscle toxicity/myalgia).

Monitoring Endpoints:

- Body weight loss (>15% requires euthanasia).
- Lethargy or muscle weakness (Indazole class side effect).
- Peritoneal inflammation (necropsy check after 7 days).

Mechanism of Action: Metabolic Modulation

Xinidamine, like its analogs, is presumed to act as a Hexokinase II inhibitor and a Mitochondrial Depolarizer. It disrupts the energy machinery of cancer cells by decoupling glycolysis and oxidative phosphorylation.



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Figure 2: Putative mechanism of action for **Xinidamine**, targeting bioenergetics to induce metabolic catastrophe in tumor cells.

References

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 - Rationale: Provides the 100 mg/kg IP dosing benchmark and safety profile for this chemical class.
- Cervantes-Madrid, D., et al. (2015). "Pharmacological strategies to target the Warburg effect in cancer." *Anti-Cancer Agents in Medicinal Chemistry*, 15(6). Rationale: Discusses the mechanism of Hexokinase II inhibitors and analogs.
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 - Rationale: Verification of chemical structure (CAS 50264-78-3) and physicochemical properties.
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- Rationale: Confirms **Xinidamine** as a registered pharmaceutical substance distinct

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